N-(4-methyl-3-nitrophenyl)benzenesulfonamide
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Overview
Description
N-(4-methyl-3-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S. It is a member of the sulfonamide family, which are compounds containing a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)benzenesulfonamide typically involves the nitration of N-phenylbenzenesulfonamide followed by methylation. A novel route involving metal-promoted tandem nitration and halogenation has been developed, which employs reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . This method is highly chemoselective and compatible with various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and methylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrophenyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming N-(4-methyl-3-aminophenyl)benzenesulfonamide.
Substitution: The compound can undergo substitution reactions, where the nitro or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N-(4-methyl-3-aminophenyl)benzenesulfonamide, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- N-(2,4-dimethyl-5-nitrophenyl)benzenesulfonamide
- N-(4-chloro-2-nitrophenyl)benzenesulfonamide
Uniqueness
N-(4-methyl-3-nitrophenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both nitro and methyl groups allows for a range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H12N2O4S |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c1-10-7-8-11(9-13(10)15(16)17)14-20(18,19)12-5-3-2-4-6-12/h2-9,14H,1H3 |
InChI Key |
NDDLFOLLHLWLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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